molecular formula C20H21FN2O B5330582 1-(1-benzofuran-5-ylmethyl)-4-(3-fluorobenzyl)piperazine

1-(1-benzofuran-5-ylmethyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B5330582
M. Wt: 324.4 g/mol
InChI Key: VFMKKTFTQZZVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzofuran-5-ylmethyl)-4-(3-fluorobenzyl)piperazine, commonly known as 3-FBP, is a psychoactive compound that has been recently gaining attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-FBP is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood, behavior, and addiction.
Biochemical and physiological effects:
Studies have shown that 3-FBP can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-FBP in lab experiments is its high potency and selectivity. It can be used in very small concentrations, which makes it cost-effective and efficient. However, one of the major limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several potential future directions for the research on 3-FBP. One of the most promising areas is its potential use in the treatment of addiction disorders. It has also been suggested that 3-FBP could be used as a tool for studying the role of neurotransmitters in the brain. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, 3-FBP is a psychoactive compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of anxiety and addiction disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 3-FBP involves the reaction of 1-benzofuran-5-carboxaldehyde with 3-fluorobenzylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with piperazine to obtain 3-FBP in high yield and purity.

Scientific Research Applications

3-FBP has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-depressant properties. In addition, it has been shown to have potential therapeutic applications in the treatment of anxiety and addiction disorders.

properties

IUPAC Name

1-(1-benzofuran-5-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-19-3-1-2-16(13-19)14-22-7-9-23(10-8-22)15-17-4-5-20-18(12-17)6-11-24-20/h1-6,11-13H,7-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMKKTFTQZZVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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